Moxifloxacin Demonstrates 4- to 8-Fold Greater Potency Against Streptococcus pneumoniae Relative to Levofloxacin and Ciprofloxacin
Moxifloxacin exhibits significantly lower MIC90 values against Streptococcus pneumoniae compared to levofloxacin and ciprofloxacin. In a standardized agar dilution study of 200 pneumococcal isolates, the MIC90 for moxifloxacin was 0.25 mg/L. This value was three two-fold dilutions lower than levofloxacin and four two-fold dilutions lower than ciprofloxacin [1]. A separate study corroborated this rank order of activity against S. pneumoniae: moxifloxacin > gatifloxacin > levofloxacin > ciprofloxacin [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against Streptococcus pneumoniae |
|---|---|
| Target Compound Data | MIC90 = 0.25 mg/L (range 0.06-0.25 mg/L) [1]; MIC90 = 0.13 mg/L [2] |
| Comparator Or Baseline | Levofloxacin: MIC90 ~2 mg/L (three dilutions higher than moxifloxacin) [1]; Ciprofloxacin: MIC90 ~4 mg/L (four dilutions higher) [1]; Gatifloxacin: MIC90 = 0.5 mg/L [2] |
| Quantified Difference | Moxifloxacin MIC90 is 8-fold lower than levofloxacin (0.25 vs 2 mg/L) and 16-fold lower than ciprofloxacin (0.25 vs 4 mg/L) [1]. Rank order: moxifloxacin (0.13 mg/L) > gatifloxacin (0.5 mg/L) > levofloxacin (1 mg/L) > ciprofloxacin (2 mg/L) [2]. |
| Conditions | Agar dilution method; 200 clinical isolates of S. pneumoniae from bacteremic pneumonia patients [1]; Susceptibility testing of 4,980 isolates [2]. |
Why This Matters
The 8- to 16-fold lower MIC90 values directly translate to a higher probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets (AUC/MIC, Cmax/MIC) with standard dosing, reducing the risk of therapeutic failure and resistance selection in pneumococcal infections.
- [1] Reinert RR, Lütticken R, Lemperle M, Bryskier A. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae. J Antimicrob Chemother. 1998;42(6):803-806. doi:10.1093/jac/42.6.803 View Source
- [2] Saravolatz L, Manzor O, Check C, Pawlak J, Belian B. Antimicrobial activity of moxifloxacin, gatifloxacin and six fluoroquinolones against Streptococcus pneumoniae. J Antimicrob Chemother. 2001;47(6):875-877. doi:10.1093/jac/47.6.875 View Source
